4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline moiety, a pyrazole ring, and a butanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The quinoline and pyrazole intermediates are then coupled using a suitable linker, such as a butanoic acid derivative, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the quinoline and pyrazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a quinoline carboxylic acid derivative, while reduction of the pyrazole ring might produce a dihydropyrazole compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline and pyrazole derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- 4-[5-(2-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to the presence of both a chloro and methoxy group on the quinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C24H22ClN3O4 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H22ClN3O4/c1-14-3-5-15(6-4-14)20-13-21(28(27-20)22(29)9-10-23(30)31)18-11-16-7-8-17(32-2)12-19(16)26-24(18)25/h3-8,11-12,21H,9-10,13H2,1-2H3,(H,30,31) |
InChI Key |
LUCRQMOPXSSAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.